
(R,E)-4-(Furan-2-yl)-2-(trifluoromethyl)but-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,E)-4-(Furan-2-yl)-2-(trifluoromethyl)but-3-en-1-ol is an organic compound that features a furan ring, a trifluoromethyl group, and an alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-4-(Furan-2-yl)-2-(trifluoromethyl)but-3-en-1-ol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.
Formation of the Butenol Side Chain: The butenol side chain can be constructed through aldol condensation or other carbon-carbon bond-forming reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The alcohol group in (R,E)-4-(Furan-2-yl)-2-(trifluoromethyl)but-3-en-1-ol can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions, such as the reduction of the double bond using hydrogenation catalysts like Pd/C (Palladium on carbon).
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: Hydrogen gas with Pd/C or NaBH4 (Sodium borohydride).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: (R,E)-4-(Furan-2-yl)-2-(trifluoromethyl)but-3-en-1-ol can be used as a building block in the synthesis of more complex organic molecules.
Biology
Biological Activity Studies: Compounds with furan and trifluoromethyl groups are often studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: The compound may serve as a lead compound or intermediate in the development of pharmaceuticals.
Industry
Material Science: The unique properties of the trifluoromethyl group can be exploited in the development of new materials with specific characteristics, such as increased stability or hydrophobicity.
Mechanism of Action
The mechanism of action of (R,E)-4-(Furan-2-yl)-2-(trifluoromethyl)but-3-en-1-ol would depend on its specific application. In biological systems, it might interact with enzymes or receptors, affecting various biochemical pathways. The furan ring and trifluoromethyl group could play crucial roles in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
(R,E)-4-(Furan-2-yl)-2-methylbut-3-en-1-ol: Similar structure but without the trifluoromethyl group.
(R,E)-4-(Thiophen-2-yl)-2-(trifluoromethyl)but-3-en-1-ol: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
Trifluoromethyl Group: The presence of the trifluoromethyl group imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability.
Furan Ring: The furan ring provides aromatic stability and potential for various chemical modifications.
Properties
Molecular Formula |
C9H9F3O2 |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
(E,2R)-4-(furan-2-yl)-2-(trifluoromethyl)but-3-en-1-ol |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)7(6-13)3-4-8-2-1-5-14-8/h1-5,7,13H,6H2/b4-3+/t7-/m1/s1 |
InChI Key |
GNRCKNAXNPLABC-KGGZQZJCSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/[C@H](CO)C(F)(F)F |
Canonical SMILES |
C1=COC(=C1)C=CC(CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


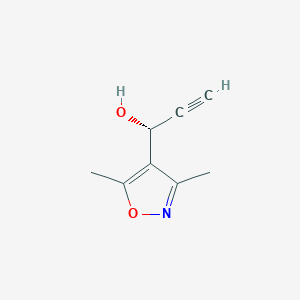
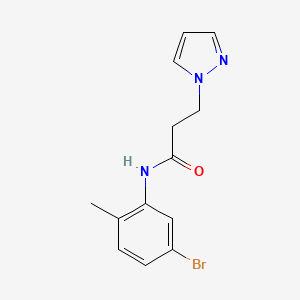
![3-hydroxy-N-[4-(naphthalen-1-ylamino)-4-oxobutyl]quinoxaline-1(2H)-carboxamide](/img/structure/B14902461.png)

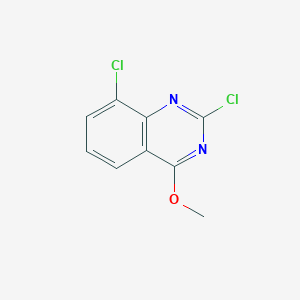
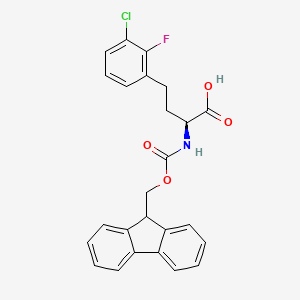
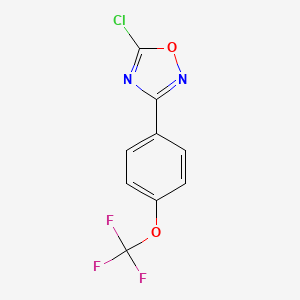
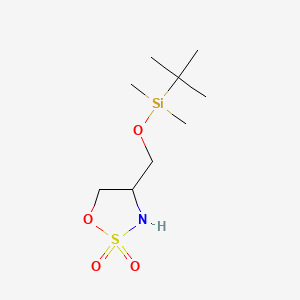

![(2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone](/img/structure/B14902493.png)
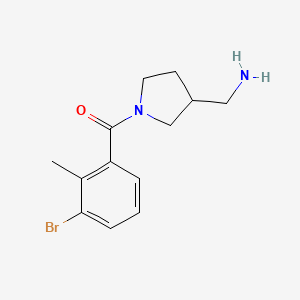
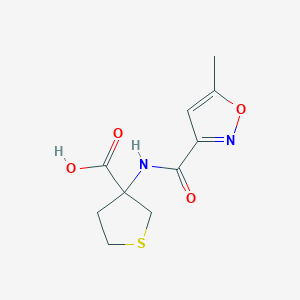
![2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol](/img/structure/B14902503.png)

